molecular formula C18H15ClSi B233679 (E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid CAS No. 141847-13-4

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid

Cat. No.: B233679
CAS No.: 141847-13-4
M. Wt: 340.5 g/mol
InChI Key: CTQNIJLFRBJWKZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is a chemical compound with the molecular formula C20H35O4. It is an ester derivative of butanedioic acid (succinic acid) and is characterized by the presence of a dodecenyl group and a 2-methylpropyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester typically involves the esterification of butanedioic acid with dodecenyl alcohol and 2-methylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with the reaction mixture being constantly stirred and heated. The ester is then separated from the reaction mixture using techniques such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the manufacture of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The dodecenyl group may interact with lipid membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, bis(2-methylpropyl) ester: Similar structure but with two 2-methylpropyl groups instead of one dodecenyl group.

    Butanedioic acid, dodecenyl-, bis(2-methylpropyl) ester: Contains two 2-methylpropyl groups and one dodecenyl group.

    Butanedioic acid, dodecenyl-, mono(ethyl) ester: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is unique due to the presence of both a dodecenyl group and a 2-methylpropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it suitable for specific industrial and research applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

141847-13-4

Molecular Formula

C18H15ClSi

Molecular Weight

340.5 g/mol

IUPAC Name

(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid

InChI

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+

InChI Key

CTQNIJLFRBJWKZ-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O

SMILES

CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O

Canonical SMILES

CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O

Synonyms

A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate

Origin of Product

United States

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